4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide
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Description
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.56. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Research has identified compounds structurally related to 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide as potent inhibitors of human carbonic anhydrase isoforms. For instance, derivatives with sulfonamide moieties have been explored for their inhibitory effects on carbonic anhydrase isoforms I, II, IX, and XII, which are crucial for various physiological functions including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. Sulfonamide derivatives preferentially inhibit isoforms II and XII, indicating their potential therapeutic applications in conditions where these isoforms are implicated (Distinto et al., 2019).
Synthesis of Heterocyclic Derivatives
This compound serves as a starting point or intermediate in the synthesis of a wide range of heterocyclic compounds. Studies have demonstrated the synthesis of various derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, yielding compounds like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions highlight the compound's versatility in organic synthesis and the potential for discovering new therapeutic agents (Bacchi et al., 2005).
Properties
IUPAC Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-25(14-18-8-5-13-29-18)31(27,28)19-11-9-17(10-12-19)21(26)24-22-23-20(15-30-22)16-6-3-2-4-7-16/h2-4,6-7,9-12,15,18H,5,8,13-14H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEXRMKVAVOUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.